molecular formula C36H59N2O7P B009469 [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate CAS No. 104786-62-1

[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate

Cat. No. B009469
CAS RN: 104786-62-1
M. Wt: 662.8 g/mol
InChI Key: OLDMQSKCCHULOB-SZAHLOSFSA-N
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Description

SRI 63-441 is a synthetic compound known for its potent antagonistic effects on platelet-activating factor receptors. Platelet-activating factor is a phospholipid mediator involved in various biological processes, including inflammation and thrombosis. SRI 63-441 has been extensively studied for its potential therapeutic applications in conditions where platelet-activating factor plays a critical role.

Preparation Methods

Synthetic Routes and Reaction Conditions

SRI 63-441 is synthesized through a multi-step chemical process The key steps involve the formation of a substituted tetrahydrofuranyl-methoxyphosphinyloxy-ethyl quinolinium compoundThe final step involves the quaternization of the quinoline ring to form the quinolinium compound .

Industrial Production Methods

Industrial production of SRI 63-441 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SRI 63-441 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: SRI 63-441 can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a research tool to study platelet-activating factor receptor interactions.

    Biology: Investigated for its role in modulating inflammatory

properties

CAS RN

104786-62-1

Molecular Formula

C36H59N2O7P

Molecular Weight

662.8 g/mol

IUPAC Name

[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate

InChI

InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1

InChI Key

OLDMQSKCCHULOB-SZAHLOSFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32

Other CAS RN

104786-62-1

synonyms

1-(2-(hydroxy((tetrahydro-5-((octadecylaminocarbonyl)oxy)methyl)furan-2-yl)methoxyphosphinyloxy)ethyl)quinolinium
Sandoz 63-441
SDZ 63-441
SRI 63-441
SRI-63-441

Origin of Product

United States

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